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Compound of Interest

Compound Name:
N-(2-

fluorobenzyl)methanesulfonamide

Cat. No.: B129078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The methanesulfonamide moiety, with its distinct physicochemical properties, has emerged as

a critical pharmacophore in contemporary medicinal chemistry. Its derivatives have

demonstrated a broad spectrum of biological activities, leading to their investigation and

development as therapeutic agents for a multitude of diseases. This technical guide provides a

comprehensive overview of the significant biological activities of methanesulfonamide

derivatives, detailing experimental protocols, summarizing quantitative data, and illustrating key

signaling pathways.

Anti-inflammatory Activity
Methanesulfonamide derivatives have been extensively explored as anti-inflammatory agents,

primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible

isoform, COX-2. Selective COX-2 inhibition is a key strategy to mitigate the gastrointestinal

side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).

Cyclooxygenase-2 (COX-2) Inhibition
The methanesulfonamido (-SO2NHCH3) or a related sulfonamide group is a hallmark of many

selective COX-2 inhibitors. This group often plays a crucial role in binding to a specific side

pocket in the COX-2 enzyme active site, contributing to their selectivity over the COX-1

isoform.
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Quantitative Data: COX-1 and COX-2 Inhibition by Methanesulfonamide Derivatives
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Compound
Class

Derivative
COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Index (COX-
1/COX-2)

Reference

3-Aryl-4-(4-

methylsulfona

midophenyl)-

2(5H)furanon

es

4-H >100 0.4 >250 [1]

3-Aryl-4-(4-

methylsulfona

midophenyl)-

2(5H)furanon

es

4-F 39.4 1.3 30.3 [1]

3-Aryl-4-(4-

methylsulfona

midophenyl)-

2(5H)furanon

es

4-Cl 19.8 0.9 22.0 [1]

3-Aryl-4-(4-

methylsulfona

midophenyl)-

2(5H)furanon

es

4-Br 12.1 3.9 3.1 [1]

3-Aryl-4-(4-

methylsulfona

midophenyl)-

2(5H)furanon

es

4-Me >100 0.4 >250 [1]

3-Aryl-4-(4-

methylsulfona

midophenyl)-

2(5H)furanon

es

4-OMe >100 0.3 >333.3 [1]
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Pyrazole

Derivative
PYZ16 - 0.52 10.73 [2]

Pyrazole

Derivative

Celecoxib

(Reference)
- 0.78 9.51 [2]

Pyrazole

Derivative
PYZ10 - 0.0000283 - [2]

Pyrazole

Derivative
PYZ11 - 0.0002272 - [2]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of test

compounds against COX-1 and COX-2.

Materials:

Purified ovine COX-1 or human recombinant COX-2 enzyme

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

Heme cofactor

Co-factor solution (e.g., containing glutathione and tetramethyl-p-phenylenediamine

dihydrochloride)

Arachidonic acid (substrate)

Test compounds dissolved in DMSO

Reference inhibitor (e.g., Celecoxib)

96-well plates

Plate reader

Procedure:
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Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

Add the test compound dilutions or vehicle (DMSO) to the respective wells.

Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow

for inhibitor-enzyme binding.

Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

Stop the reaction by adding a suitable stop solution (e.g., a solution of stannous chloride

or hydrochloric acid).

Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate

detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.

Calculate the percentage of inhibition for each concentration of the test compound relative

to the vehicle control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Materials:

1% w/v λ-carrageenan suspension in sterile saline.

Test compounds and reference drug (e.g., Indomethacin) suspended in a suitable vehicle

(e.g., 0.5% carboxymethyl cellulose).
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Plethysmometer.

Procedure:

Fast the rats overnight with free access to water.

Administer the test compounds or reference drug orally (p.o.) or intraperitoneally (i.p.) at

desired doses. Control animals receive the vehicle only.

After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of

1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

Measure the paw volume of each rat using a plethysmometer at time 0 (before

carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

The degree of edema is calculated as the difference in paw volume before and after

carrageenan injection.

The percentage inhibition of edema is calculated for each group relative to the control

group.
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Workflow for the in vitro COX inhibition assay.

Anticancer Activity
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The sulfonamide group is a key structural feature in several approved anticancer drugs, and

numerous methanesulfonamide derivatives have been synthesized and evaluated for their

potential as anticancer agents. They exert their effects through various mechanisms, including

the inhibition of enzymes crucial for tumor growth and survival, such as carbonic anhydrases

and protein kinases.

Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrase IX (CA IX) is a tumor-associated enzyme that is overexpressed in many

hypoxic tumors. It plays a role in pH regulation in the tumor microenvironment, contributing to

tumor cell survival and proliferation. Methanesulfonamide derivatives have been designed as

potent inhibitors of CA IX.

Quantitative Data: Carbonic Anhydrase Inhibition by Methanesulfonamide Derivatives
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Compoun
d Class

Derivativ
e

hCA I Ki
(nM)

hCA II Ki
(nM)

hCA IX Ki
(nM)

hCA XII
Ki (nM)

Referenc
e

Pyrazole-

carboxami

de

4c 1869.5 29.8 8.5 37.4 [3]

Pyrazole-

carboxami

de

5b 489.3 11.8 10.3 32.5 [3]

Indeno[1,2-

c]pyrazole-

carboxami

de

15 >10000 1.3 6.1 148.9 [3]

Pyridazine-

carboxami

de

10a >10000 33.7 105.4 154.7 [3]

Pyridazine-

carboxami

de

10d >10000 79.5 185.3 256.4 [3]

Uracil-

substituted

sulfonamid

e

12 - - 4.8 - [4]

Uracil-

substituted

sulfonamid

e

16 - - 1.9 - [4]

Adenine-

substituted

sulfonamid

e

29 - - 11.4 - [4]

Reference
Acetazola

mide (AAZ)
250 12 25.8 5.7 [3]
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Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow method to measure the inhibition of CA-catalyzed CO2

hydration.

Materials:

Purified human CA isozymes (e.g., hCA I, II, IX, XII)

Buffer (e.g., Tris-HCl, pH 7.5)

CO2-saturated water

pH indicator (e.g., 4-nitrophenol)

Test compounds dissolved in DMSO

Reference inhibitor (e.g., Acetazolamide)

Stopped-flow spectrophotometer

Procedure:

Prepare serial dilutions of the test compounds and reference inhibitor.

The assay measures the time required for the pH to drop from 7.5 to 6.5 in the presence

and absence of the inhibitor.

The enzyme and inhibitor are pre-incubated together.

The reaction is initiated by mixing the enzyme-inhibitor solution with the CO2-saturated

buffer containing the pH indicator.

The change in absorbance of the pH indicator is monitored over time.

The initial rates of the reaction are determined.

The percentage of inhibition is calculated for each inhibitor concentration.
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IC50 values are determined from dose-response curves. Ki values are then calculated

using the Cheng-Prusoff equation.

Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a

common feature of cancer. The sulfonamide moiety is a common feature in many kinase

inhibitors, where it can form critical hydrogen bonds within the kinase domain.

Quantitative Data: Kinase Inhibition by Methanesulfonamide Derivatives

Compound Target Kinase IC50 (nM) Reference

Lorlatinib ALK (wild-type) 6.9 (cellular) [5]

Lorlatinib ALK L1196M 16 (cellular) [5]

Lorlatinib ALK G1269A 12 (cellular) [5]

Lorlatinib ALK G1202R 45 (cellular) [5]

Lorlatinib ROS1 (wild-type) 1.3 (cellular) [5]

Compound 28a c-Met 1.8 [6]

Compound 8d c-Met <10 [6]

Compound 8e c-Met <10 [6]

Compound 12 c-Met <10 [6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a general protocol for measuring kinase inhibition. Specific substrates and conditions

will vary depending on the kinase.

Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)
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ATP (adenosine triphosphate)

Test compound

Kinase assay buffer (containing MgCl2, DTT, etc.)

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP)

Microplate reader (luminescence, fluorescence, or scintillation)

Procedure:

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

In a microplate, add the kinase, the test compound, and the kinase assay buffer.

Incubate for a short period to allow for compound-enzyme interaction.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-

60 minutes).

Stop the reaction and measure the kinase activity using the chosen detection reagent and

microplate reader.

Calculate the percentage of inhibition for each concentration of the test compound relative

to the vehicle control.

Determine the IC50 value from the dose-response curve.
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Bacterial Folic Acid Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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